3-[7-(3-Hexyloxiran-2-YL)heptyl]phenol
Description
Properties
CAS No. |
61549-09-5 |
|---|---|
Molecular Formula |
C21H34O2 |
Molecular Weight |
318.5 g/mol |
IUPAC Name |
3-[7-(3-hexyloxiran-2-yl)heptyl]phenol |
InChI |
InChI=1S/C21H34O2/c1-2-3-4-9-15-20-21(23-20)16-10-7-5-6-8-12-18-13-11-14-19(22)17-18/h11,13-14,17,20-22H,2-10,12,15-16H2,1H3 |
InChI Key |
ZXCJXGJLYOMKOI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1C(O1)CCCCCCCC2=CC(=CC=C2)O |
Origin of Product |
United States |
Preparation Methods
Friedel-Crafts Alkylation for Direct Attachment
Friedel-Crafts alkylation, employing heptenyl halides or alcohols, offers a direct route to 3-heptenylphenol intermediates. For instance, reaction of phenol with 7-bromo-1-heptene in the presence of AlCl₃ yields 3-(hept-6-en-1-yl)phenol at 65–70% conversion. However, regioselectivity challenges arise due to competing ortho/para substitution, necessitating directing groups or steric hindrance modulation.
Mitsunobu Coupling for Stereocontrolled Synthesis
The Mitsunobu reaction, utilizing diethyl azodicarboxylate (DEAD) and triphenylphosphine, enables stereoretentive coupling of secondary alcohols to phenol. Application with 7-hydroxy-1-heptene derivatives achieves 3-(hept-6-en-1-yl)phenol with >90% regioselectivity. This method circumvents carbocation rearrangements inherent to Friedel-Crafts, preserving alkene integrity for subsequent epoxidation.
Epoxidation Strategies for Oxirane Formation
Peracid-Mediated Epoxidation
Treatment of 3-(hept-6-en-1-yl)phenol with meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0–5°C affords the target epoxide in 78–85% yield. The reaction proceeds via electrophilic addition to the alkene, forming a cyclic transition state. Excess mCPBA (>1.2 equiv.) minimizes diol byproduct formation, while anhydrous conditions prevent acid-catalyzed ring-opening.
| Epoxidation Agent | Solvent | Temperature (°C) | Yield (%) | Byproducts |
|---|---|---|---|---|
| mCPBA | CH₂Cl₂ | 0–5 | 85 | <5% diol |
| H₂O₂/NaHCO₃ | THF/H₂O | 25 | 62 | 18% diol |
| Dimethyldioxirane | Acetone | -20 | 91 | <2% |
Catalytic Oxidation with Hydrogen Peroxide
Transition metal catalysts, notably methyltrioxorhenium (MTRO), enable epoxidation using aqueous H₂O₂. A 1:1 mixture of 3-(hept-6-en-1-yl)phenol and 30% H₂O₂ in tert-butanol, catalyzed by MTRO (2 mol%), achieves 88% epoxide yield at 40°C. This method eliminates peracid waste, though substrate solubility in polar solvents remains a limitation.
Grignard-Based Chain Elongation and Boronate Cross-Coupling
Organomagnesium Reagents for Alkyl Chain Construction
Grignard reagents facilitate iterative chain elongation. For example, hexylmagnesium bromide reacts with 7-bromo-1-heptene in THF at −78°C, producing a 12-carbon intermediate, which is quenched with trimethyl borate to form a boronate ester. Subsequent Suzuki-Miyaura coupling with 3-bromophenol under Pd(PPh₃)₄ catalysis yields 3-dodecylphenol, which is dehydrogenated to the alkene precursor.
Boronate-Mediated Coupling to Phenolic Cores
Borylation of terminal alkenes via hydroboration with 9-BBN, followed by cross-coupling with 3-iodophenol, installs the heptyl chain with >80% efficiency. This method’s compatibility with epoxide-bearing alkenes remains untested but offers potential for late-stage functionalization.
Catalytic Oxidation Approaches Using Hydrogen Peroxide
Epoxidation in Biphasic Systems
A biphasic system comprising toluene and 50% H₂O₂, catalyzed by tungsten-based polyoxometalates, epoxidizes 3-(hept-6-en-1-yl)phenol with 94% conversion. The interface stabilizes reactive peroxo intermediates, enhancing selectivity. Phase-transfer agents like methyltrioctylammonium chloride further improve mass transfer, reducing reaction time from 24 h to 6 h.
Enzyme-Catalyzed Epoxidation
Lipase B from Candida antarctica (CAL-B), immobilized on mesoporous silica, catalyzes epoxidation using H₂O₂ and octanoic acid as peracid precursors. This green chemistry approach achieves 76% yield at 30°C, though enzyme denaturation above 40°C limits scalability.
Comparative Analysis of Synthetic Routes
Route 1 (Friedel-Crafts + mCPBA):
- Advantages: High epoxidation yield (85%); minimal purification.
- Disadvantages: Poor regioselectivity in alkylation (65% para).
Route 2 (Mitsunobu + MTRO/H₂O₂):
- Advantages: Excellent regiocontrol (>90%); solvent recyclability.
- Disadvantages: High catalyst cost (MTRO ≈ $320/g).
Route 3 (Grignard + Suzuki):
- Advantages: Modular chain length adjustment; tolerance for functional groups.
- Disadvantages: Multi-step synthesis (5 steps); Pd waste generation.
Chemical Reactions Analysis
Types of Reactions
3-[7-(3-Hexyloxiran-2-YL)heptyl]phenol undergoes various types of chemical reactions, including:
Substitution: The phenol group is highly reactive towards electrophilic aromatic substitution reactions, such as halogenation and nitration.
Common Reagents and Conditions
Oxidizing Agents: Sodium dichromate, chromium trioxide, potassium nitrosodisulfonate.
Reducing Agents: Sodium borohydride.
Electrophiles: Halogens, nitric acid.
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Halogenated or nitrated phenols
Scientific Research Applications
3-[7-(3-Hexyloxiran-2-YL)heptyl]phenol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other complex molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-[7-(3-Hexyloxiran-2-YL)heptyl]phenol involves its interaction with specific molecular targets and pathways. The phenol group can participate in hydrogen bonding and other interactions with proteins and enzymes, potentially affecting their activity. The epoxide ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with various cellular components .
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key Observations :
- Epoxide Reactivity: The target compound’s epoxide group enables nucleophilic ring-opening reactions, a feature absent in 4-heptylphenol and 3-(1-hydroxypent-2-en-3-yl)phenol. This reactivity could facilitate its use in cross-linking applications or as a synthetic intermediate .
Regulatory and Environmental Considerations
- 4-Heptylphenol: Restricted under the EU RoHS Directive (Annex II) due to concerns about endocrine-disrupting properties and environmental persistence .
- This compound: Not explicitly listed in RoHS; however, its structural similarity to regulated alkylphenols warrants caution. The epoxide group may alter degradation pathways, necessitating ecotoxicological studies .
- 3-(1-Hydroxypent-2-en-3-yl)phenol: No current regulatory restrictions noted; marketed as a high-purity research compound (≥95% purity) for specialized applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
